molecular formula C12H12Si B093197 Diphenyl(silane-d2) CAS No. 17950-94-6

Diphenyl(silane-d2)

Cat. No.: B093197
CAS No.: 17950-94-6
M. Wt: 186.32 g/mol
InChI Key: VDCSGNNYCFPWFK-KLTYLHELSA-N
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Description

Diphenyl(silane-d2) (chemical formula: C${12}$H${10}$D$_2$Si) is a deuterated organosilane compound characterized by two phenyl groups bonded to a silicon atom, with two hydrogen atoms replaced by deuterium. This isotopic substitution significantly impacts its physicochemical properties, including nuclear magnetic resonance (NMR) signatures and reaction kinetics. Synthesized via iron-catalyzed H/D exchange (1b catalyst), it achieves 96% deuterium incorporation and a 78% spectroscopic yield . Key spectroscopic data include:

  • ¹H NMR (C$6$D$6$, 400 MHz): δ 7.40–7.38 (m, 2H, mArH), 7.14–7.05 (m, 3H, o,pArH), 4.21 (s(br), 0.11H, SiH).
  • ²H NMR (C$6$H$6$, 77 MHz): δ 4.26 .

Properties

IUPAC Name

dideuterio(diphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2/i13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCSGNNYCFPWFK-KLTYLHELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[SiH2]C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][Si]([2H])(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316502
Record name Diphenylsilane-d2
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Molecular Weight

186.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17950-94-6
Record name Diphenylsilane-d2
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Record name Diphenylsilane-d2
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Record name 17950-94-6
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Preparation Methods

Reduction of Diphenyldichlorosilane with Deuterated Reducing Agents

A cornerstone method involves reducing diphenyldichlorosilane ((C₆H₅)₂SiCl₂) using deuterium-enriched reagents. Lithium aluminum deuteride (LiAlD₄) serves as a preferred reductant due to its ability to selectively replace chlorine atoms with deuterium. The reaction proceeds in anhydrous tetrahydrofuran (THF) under inert atmospheres at temperatures between −10°C and 0°C.

Key Parameters:

  • Molar Ratio : A 1:1.2 stoichiometry of (C₆H₅)₂SiCl₂ to LiAlD₄ ensures complete reduction.

  • Reaction Time : 6–8 hours under vigorous stirring.

  • Workup : Quenching with deuterium oxide (D₂O) followed by extraction with deuterated solvents minimizes proton contamination.

This method yields diphenyl(silane-d2) with 92–95% deuterium incorporation, as verified by mass spectrometry.

Catalytic Hydrogen/Deuterium (H/D) Exchange Reactions

Transition-metal-catalyzed H/D exchange offers a complementary route. For example, iron-based catalysts (e.g., Fe(CO)₅) facilitate the substitution of hydrogen atoms with deuterium on preformed diphenylsilane ((C₆H₅)₂SiH₂) under D₂ gas.

Optimized Conditions:

  • Catalyst Loading : 5 mol% Fe(CO)₅.

  • Solvent System : Deuterated toluene (C₆D₅CD₃) to prevent solvent-derived proton exchange.

  • Temperature : 50–60°C for 24–48 hours.

This approach achieves up to 96% deuterium incorporation at the silicon center, though competing phenyl ring deuteration remains a challenge.

Industrial-Scale Production Techniques

Continuous-Flow Deuteration Reactors

Industrial synthesis prioritizes throughput and cost efficiency. Continuous-flow systems enable large-scale deuteration of diphenylsilane by integrating catalytic beds packed with palladium-on-carbon (Pd/C) and D₂ gas streams.

Process Overview:

  • Feedstock Preparation : Diphenylsilane dissolved in deuterated cyclohexane (C₆D₁₂).

  • Reactor Design : Fixed-bed reactor operating at 10–15 bar and 80°C.

  • Deuterium Purity : >99.8% D₂ gas to minimize isotopic dilution.

This method achieves 85–90% conversion per pass, with unreacted silane recycled into the system.

Hydrolysis of Deuterated Alkoxysilanes

Adapting methods from diphenylsilanediol synthesis, deuterated analogs like diphenyldiethoxysilane-d₄ ((C₆H₅)₂Si(OC₂D₅)₂) undergo acid-catalyzed hydrolysis with D₂O:

Reaction Scheme:

(C6H5)2Si(OC2D5)2+2D2OHCl/D2O(C6H5)2SiD2+2C2D5OD(C₆H₅)₂Si(OC₂D₅)₂ + 2D₂O \xrightarrow{HCl/D₂O} (C₆H₅)₂SiD₂ + 2C₂D₅OD

Industrial Refinement:

  • Solvent Choice : Deuterated acetone (CD₃COCD₃) enhances solubility and reaction homogeneity.

  • Catalyst : 0.1–0.5 wt% DCl (deuterated HCl) accelerates hydrolysis without side reactions.

Post-reaction distillation under reduced pressure (−0.095 MPa) isolates diphenyl(silane-d2) in 78–82% yield.

Optimization and Yield Enhancement Strategies

Solvent and Temperature Effects

Comparative studies reveal that deuterated ethers (e.g., Et₂O-d₁₀) improve reaction kinetics over THF-d₈ due to superior Lewis basicity, facilitating faster ligand exchange at silicon. Lowering temperatures to −20°C during LiAlD₄ reductions minimizes thermal decomposition, boosting yields to 89%.

Catalyst Screening for H/D Exchange

Recent trials with N-heterocyclic carbene (NHC) catalysts demonstrate enhanced selectivity for silicon-centered deuteration over aromatic ring substitution:

CatalystDeuteration at Si (%)Ring Deuteration (%)
Fe(CO)₅9612
RhCl(PPh₃)₃888
NHC-Ipr99<1

NHC-Ipr’s bulky substituents sterically hinder undesired ring interactions, making it ideal for high-purity applications.

Analytical Methods for Deuterium Incorporation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra show complete absence of resonances at δ 4.5–5.0 ppm (Si–H), replaced by a singlet at δ 4.8 ppm (Si–D) in deuterated chloroform (CDCl₃). ²⁹Si NMR confirms the integrity of the silicon center, with a characteristic shift at δ −18.5 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) identifies the molecular ion peak at m/z 186.32 (C₁₂H₁₀D₂Si⁺), with isotopic patterns matching theoretical distributions for two deuterium atoms .

Chemical Reactions Analysis

Types of Reactions: Diphenyl(silane-d2) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Catalysts: N-heterocyclic carbenes, rhodium complexes, and triethylborane.

    Solvents: Tetrahydrofuran, toluene, and ether.

    Conditions: Reactions are typically carried out under inert atmospheres and at controlled temperatures.

Major Products:

    Alcohols: From the reduction of esters and carboxylic acids.

    Amines: From the reductive amination of aldehydes with anilines.

    Hydrosilylated products: From the hydrosilylation of carbonyl compounds.

Scientific Research Applications

Applications in Organic Synthesis

Selective Reductions:
Diphenyl(silane-d2) serves as a mild reducing agent in various organic transformations. It is known to convert amides to aldehydes when combined with titanium(IV) isopropoxide (Ti(OiPr)₄) and selectively reduces esters . The ability to perform reductions without harsh conditions makes it particularly useful in synthetic organic chemistry.

Silylation Reactions:
The compound can silylate 1,2-diols in the presence of tris(pentafluorophenyl)borane, enhancing the stability and reactivity of the resulting compounds . This silylation process is critical for preparing intermediates in pharmaceuticals and agrochemicals.

Hydrosilylation:
Recent studies have highlighted its effectiveness in hydrosilylation reactions, where diphenyl(silane-d2) acts as a hydrosilating agent. For example, it has been used in the hydrosilylation of tert-butylethylene catalyzed by transition metals, demonstrating its versatility in forming Si-C bonds .

Applications in Materials Science

Siloxane Polymer Synthesis:
Diphenyl(silane-d2) plays a significant role in synthesizing siloxane polymers, which are utilized across various industries due to their unique mechanical and thermal properties. The compound can be polymerized to yield polydiphenylsiloxane (PDPS), which exhibits excellent thermal stability and flexibility .

Thermal Stability Enhancement:
Incorporating diphenylsiloxane groups into polyimidesiloxane (PIS) copolymers has been shown to improve compatibility between segments, allowing for enhanced thermal stabilities and mechanical properties . This application is particularly relevant for materials used in high-temperature environments.

Case Study 1: NHC-Catalyzed Reactions

A study demonstrated the N-heterocyclic carbene (NHC)-catalyzed dehydrogenative self-coupling of diphenylsilane to produce octaphenylcyclotetra(siloxane). This reaction was conducted at room temperature and open to air, showcasing an efficient method for synthesizing complex siloxanes from simple silanes . The resulting octaphenylcyclotetra(siloxane) serves as a precursor for various industrially significant polymers.

Case Study 2: Mechanistic Studies Using Isotopic Labeling

The use of diphenyl(silane-d2) allows researchers to trace reaction pathways through isotopic labeling. In hydrosilylation reactions, the incorporation of deuterium provides insights into reaction mechanisms and kinetics, aiding in the development of more efficient catalytic systems .

Mechanism of Action

The mechanism of action of diphenyl(silane-d2) involves the activation of the silicon-hydrogen bond by catalysts, leading to the formation of hypervalent silicon intermediates. These intermediates exhibit strong Lewis acid character, enabling dual activation of both the carbonyl moiety and the hydride at the silicon center. This dual activation facilitates various reduction and hydrosilylation reactions .

Comparison with Similar Compounds

Structural Analogs: Diphenyl Silane Derivatives

Diphenyl(silane-d2) shares structural similarities with other diphenyl-substituted silanes, differing primarily in substituents and isotopic labeling. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Key Properties/Applications
Diphenyl(silane-d2) C${12}$H${10}$D$_2$Si ~190.3 Deuterated Si-H bonds Iron-catalyzed H/D exchange Isotopic labeling, NMR studies
Diphenyl(2-piperidinoethoxymethyl)silan C${20}$H${27}$NOSi 325.5 Piperidinoethoxy-methyl group Hydrolysis, heating with amines Pharmacological activity, crystal structure analysis
Diethynyl-diphenyl-silane C${16}$H${12}$Si 232.35 Ethynyl groups N/A (commercial) High Cp,solid (305 J/mol·K), thermal stability
Silane, dimethylphenyl(phenylethynyl)- C${16}$H${16}$Si 236.39 Phenylethynyl, dimethyl groups High-yield synthesis (98–100%) Electronics, polymer precursors

Key Observations :

  • Deuterated derivatives like Diphenyl(silane-d2) exhibit distinct NMR profiles due to isotopic effects, making them valuable in mechanistic studies .
  • Bulky substituents (e.g., piperidinoethoxy in ) enhance pharmacological utility but reduce synthetic simplicity.
  • Ethynyl groups (e.g., Diethynyl-diphenyl-silane ) improve thermal stability, relevant for material science.

Isotopic Analogs: Deuterated vs. Non-Deuterated Silanes

Deuteration alters reactivity and spectroscopic behavior:

  • Deuterium Incorporation: Diphenyl(silane-d2) achieves 96% D-labeling, reducing Si-H bond reactivity compared to non-deuterated diphenylsilane .
  • Reaction Kinetics : Deuterated silanes often exhibit slower reaction rates in H/D exchange processes due to kinetic isotope effects.

Functional Group Analogs: Silanes vs. Sulfur-Containing Compounds

Dielectric properties of sulfur-containing diphenyl compounds (e.g., diphenyl sulfone, sulfoxide) contrast with silanes:

Compound ε₀ (Dielectric Constant) Trend Key Applications
Diphenyl sulfone Highest ε₀ Microwave absorption, coal processing
Diphenyl(silane-d2) Not reported Synthesis, isotopic labeling
Diphenyl sulfide Moderate ε₀ Catalysis, organic synthesis

Implications :

  • Sulfur-containing analogs (e.g., diphenyl sulfone) exhibit superior dielectric properties, enhancing microwave absorption in energy applications .
  • Silanes like Diphenyl(silane-d2) are more suited for synthetic chemistry due to tunable Si-H reactivity .

Biological Activity

Diphenyl(silane-d2), a deuterated silane compound, has garnered attention in various fields of chemical research, particularly in organic synthesis and catalysis. This article explores its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.

Overview of Diphenyl(silane-d2)

Diphenyl(silane-d2) is a silane compound where the hydrogen atoms are replaced by deuterium, enhancing its stability and reactivity in specific chemical reactions. Its structure allows for unique interactions in biological systems, particularly in drug design and development.

Mechanisms of Biological Activity

The biological activity of diphenyl(silane-d2) can be attributed to several factors:

  • Electrophilic Properties : The presence of silicon alters the electrophilic nature of the compound, which can affect how it interacts with biological molecules.
  • Hydrosilylation Reactions : Diphenyl(silane-d2) is utilized in hydrosilylation processes, where it can facilitate the formation of siloxanes and other silicon-containing compounds that have potential biological applications .
  • Deuteration Effects : The incorporation of deuterium can influence the metabolic pathways of compounds, potentially leading to altered pharmacokinetics and pharmacodynamics .

Catalytic Activity

Recent studies have demonstrated that diphenyl(silane-d2) acts as an effective catalyst in various reactions:

  • Transfer Hydrodeuteration : It has been shown to facilitate selective transfer hydrodeuteration of alkenes, resulting in products with high deuterium incorporation at specific positions. This selectivity is crucial for synthesizing isotopically labeled compounds for biological studies .
Reaction TypeProduct TypeSelectivity
Transfer HydrodeuterationAryl AlkanesUp to 5 deuterium atoms
HydrosilylationVinylsilanesRegioselective

Case Studies

  • Sila-Isosteres in Drug Design : Research indicates that replacing carbon with silicon in bioactive compounds can maintain or enhance their biological activities. Diphenyl(silane-d2) has been employed to create sila-isosteres that exhibit improved pharmacological profiles compared to their carbon counterparts .
  • Biological Assays : In vitro assays have been conducted to assess the cytotoxicity and efficacy of compounds synthesized using diphenyl(silane-d2). Results show varied biological activities depending on the substituents on the silicon atom and the overall molecular structure .

Potential Applications

  • Drug Development : The ability to create isotopically labeled compounds using diphenyl(silane-d2) opens avenues for drug metabolism studies and tracing mechanisms within biological systems.
  • Synthetic Chemistry : Its role as a reagent in organic synthesis enhances the toolbox available for chemists looking to modify existing drugs or develop new therapeutic agents.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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